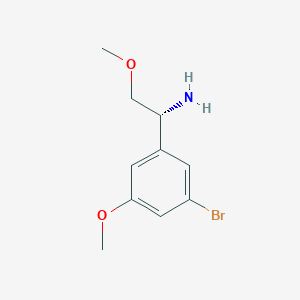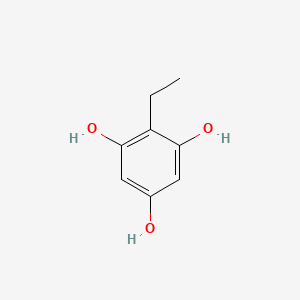
2-Ethylbenzene-1,3,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylbenzene-1,3,5-triol is an organic compound with the molecular formula C8H10O3. It is a derivative of benzene, where three hydroxyl groups are attached to the benzene ring at positions 1, 3, and 5, and an ethyl group is attached at position 2. This compound is part of the broader class of phenolic compounds, which are known for their diverse chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylbenzene-1,3,5-triol can be achieved through various methods. One common approach involves the alkylation of benzene-1,3,5-triol (phloroglucinol) with ethyl halides under basic conditions. The reaction typically uses a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the hydroxyl groups, facilitating the nucleophilic substitution reaction with the ethyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel can be employed in hydrogenation reactions to introduce the ethyl group onto the benzene ring. Additionally, continuous flow reactors may be used to optimize reaction conditions and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethylbenzene-1,3,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethyl group or hydroxyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
2-Ethylbenzene-1,3,5-triol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethylbenzene-1,3,5-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological processes such as enzyme activity and signal transduction. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage.
Comparaison Avec Des Composés Similaires
2-Ethylbenzene-1,3,5-triol can be compared to other similar compounds, such as:
Benzene-1,3,5-triol (Phloroglucinol): Lacks the ethyl group, making it less hydrophobic and potentially less bioavailable.
2-Methylbenzene-1,3,5-triol: Similar structure but with a methyl group instead of an ethyl group, which may affect its reactivity and solubility.
2-Propylbenzene-1,3,5-triol: Contains a propyl group, making it more hydrophobic and potentially altering its biological activity.
Propriétés
Formule moléculaire |
C8H10O3 |
|---|---|
Poids moléculaire |
154.16 g/mol |
Nom IUPAC |
2-ethylbenzene-1,3,5-triol |
InChI |
InChI=1S/C8H10O3/c1-2-6-7(10)3-5(9)4-8(6)11/h3-4,9-11H,2H2,1H3 |
Clé InChI |
DJPCNKKDGLFEQC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


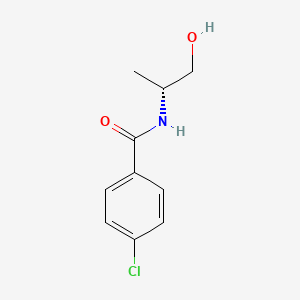

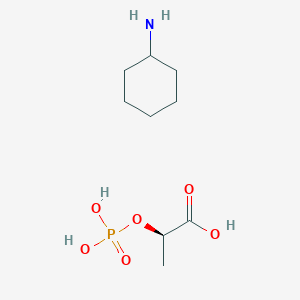
![(6,7-dihydro-5H-cyclopenta[b]pyrazin-5-yl)methanol](/img/structure/B15224319.png)
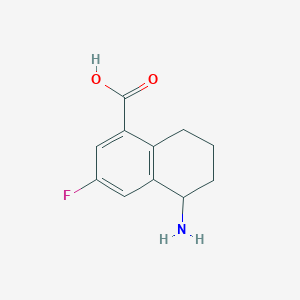
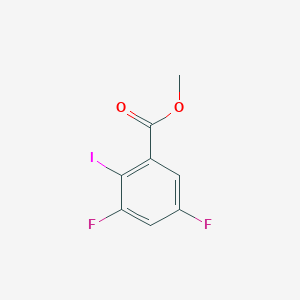
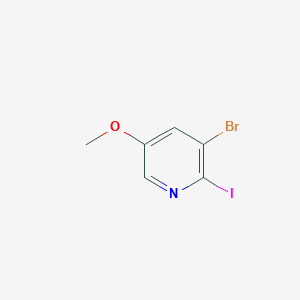
![N-Hydroxy-5-nitrobenzo[d]thiazole-2-carboximidamide](/img/structure/B15224355.png)
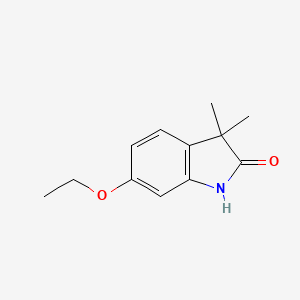
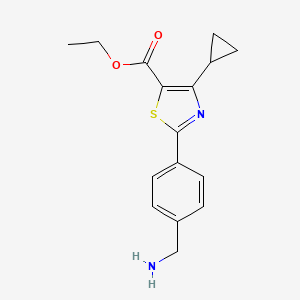
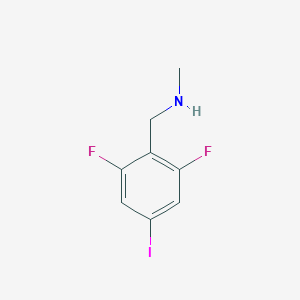
![Benzyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15224374.png)

